

# Pyridazinamine Analogs as Potent VEGFR-2 Inhibitors: A Comparative Guide

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## Compound of Interest

**Compound Name:** 4-Pyridazinamine, 5-nitro-3-phenyl-

**Cat. No.:** B189322

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This guide provides a comparative analysis of pyridazinamine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis and a critical target in cancer therapy. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data from recent studies. Detailed protocols for key biological assays are provided to facilitate the evaluation of similar compounds.

## Structure-Activity Relationship and Performance Comparison

The pyridazinone core has been identified as a privileged scaffold in the design of potent VEGFR-2 inhibitors. Modifications at various positions of this heterocyclic system have led to the discovery of compounds with significant anti-proliferative and anti-angiogenic activities. The following tables summarize the *in vitro* inhibitory activity of selected pyridazinone derivatives against VEGFR-2 and their cytotoxic effects on various cancer cell lines.

Table 1: *In Vitro* VEGFR-2 Kinase Inhibitory Activity of Pyridazinone Analogs

Compound ID	Modifications	VEGFR-2 IC <sub>50</sub> (μM)	Reference Compound	VEGFR-2 IC <sub>50</sub> (μM)
8d	6-(4-chlorophenyl)-2-(4-methoxyphenyl)-3(2H)-pyridazinone	0.00665	Sorafenib	0.00492
8e	6-(4-methoxyphenyl)-2-(4-methoxyphenyl)-3(2H)-pyridazinone	-	Sorafenib	0.00492
10	N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(3-cyanophenyl)pyridin-3-yl)oxy)butanamidine	0.12	Sorafenib	0.10
8	N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(4-cyanophenyl)pyridin-3-yl)oxy)butanamidine	0.13	Sorafenib	0.10
9	N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(4-cyanophenyl)pyridin-3-yl)oxy)butanamidine	0.13	Sorafenib	0.10

nyl)phenyl)-4-((6-  
(2-  
cyanophenyl)pyri-  
dazin-3-  
yl)oxy)butanamid  
e

---

7j 2-((6-(4-  
chlorophenyl)-3-  
oxopyridazin-  
2(3H)-  
yl)methyl)benzon-  
itrile

---

11 4-amino-5-  
cyano-6-(4-  
methoxyphenyl)-  
N-phenyl-2-  
(pyridin-4-  
yl)pyridazine-1-  
carboxamide

---

10e 4-amino-5-  
cyano-6-(4-  
methoxyphenyl)-  
N-(4-  
methoxyphenyl)-  
2-(pyridin-4-  
yl)pyridazine-1-  
carboxamide

---

13a 4-amino-5-  
cyano-6-(4-  
methoxyphenyl)-  
N-(p-tolyl)-2-  
(pyridin-4-  
yl)pyridazine-1-  
carboxamide

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7	3-(4-((6-(4-chlorophenyl)pyridin-3-yl)oxy)phenyl)propanoic acid	0.340	Sorafenib	0.588
17	6-(4-chlorophenyl)-2-(3-phenoxybenzyl)-3(2H)-pyridazinone	1.09	Sorafenib	1.27
18	6-(4-chlorophenyl)-2-(4-phenoxybenzyl)-3(2H)-pyridazinone	1.19	Sorafenib	1.27

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Note: IC<sub>50</sub> values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. A lower IC<sub>50</sub> value indicates higher potency.

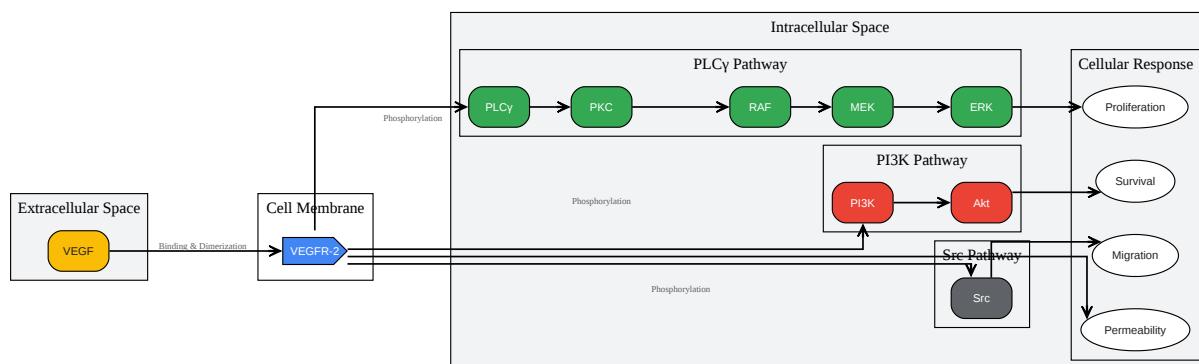
Table 2: Cytotoxicity of Pyridazinone Analogs against Human Cancer Cell Lines

Compound ID	Cell Line	IC <sub>50</sub> (µM)	Reference Compound	IC <sub>50</sub> (µM)
8d	Caco-2	0.00737	Doxorubicin	0.04825
8d	MDA-MB-231	0.01196	Doxorubicin	0.01063
8d	HepG-2	0.00985	Doxorubicin	0.02347
10	HepG2	4.25	Sorafenib	9.18
10	MCF-7	6.08	Sorafenib	5.47
8	HepG2	4.34	Sorafenib	9.18
8	MCF-7	10.29	Sorafenib	5.47
9	HepG2	4.68	Sorafenib	9.18
9	MCF-7	11.06	Sorafenib	5.47
7j	MCF-7	10.3	-	-
7j	HepG2	6.4	-	-
11	A549	6.48	Sorafenib	>100
11	HepG-2	8.32	Sorafenib	>100
11	Caco-2	7.15	Sorafenib	>100
11	MDA	9.24	Sorafenib	>100
7	HepG-2	-	Sorafenib	-
7	MCF-7	-	Sorafenib	-
7	HCT-116	-	Sorafenib	-

Note: IC<sub>50</sub> values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC<sub>50</sub> value indicates higher cytotoxicity.

## Key Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that are crucial for angiogenesis.[1][2] This pathway is a primary target for the pyridazinamine analogs discussed. The key steps involve receptor dimerization, autophosphorylation of tyrosine residues, and the activation of multiple downstream signaling pathways, including the PLC $\gamma$ -PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1]



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Caption: VEGFR-2 Signaling Pathway.

## Experimental Protocols

### In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.[3][4]

**Materials:**

- Recombinant human VEGFR-2 kinase
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 96-well white microplates
- Plate reader capable of measuring luminescence

**Procedure:**

- Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay buffer.
- Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Determine the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the pyridazinamine analogs on cancer cell lines.<sup>[3]</sup>

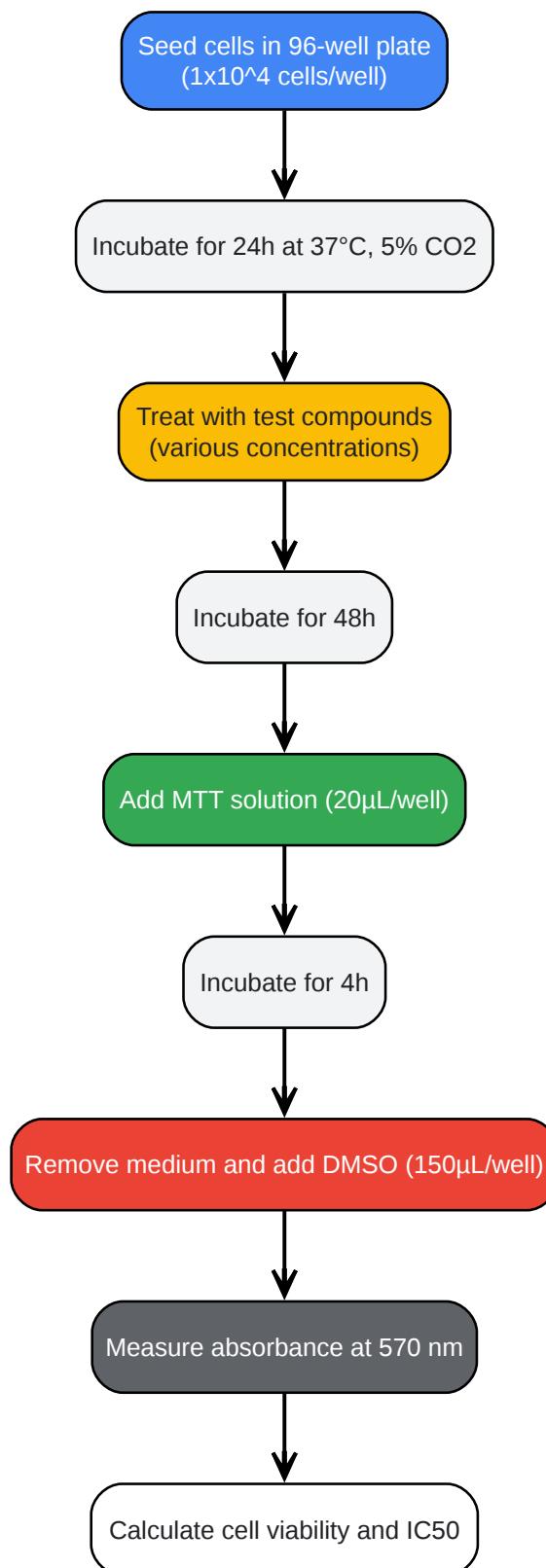
### Materials:

- Human cancer cell lines (e.g., HepG2, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well clear microplates
- Microplate reader

### Procedure:

- Seed the cancer cells into 96-well plates at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
- Determine the  $IC_{50}$  value, which is the concentration of the compound that causes 50% inhibition of cell growth.



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Caption: MTT Assay Workflow.

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